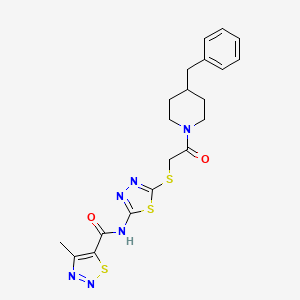

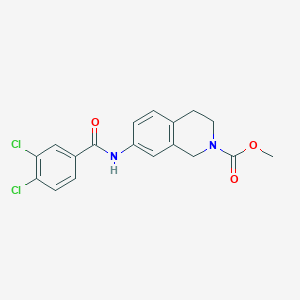

![molecular formula C23H29N5O3 B2397018 8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878422-97-0](/img/structure/B2397018.png)

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e., bases attached to ribose 5-phosphate . This compound contains total 30 bond(s); 16 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ether(s) (aliphatic), 1 Imidazole(s), and 1 Pyrimidine(s) .

Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The synthesis involved a three-step synthetic procedure using microwave irradiation in a pivotal step .Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis

Purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). If dissolved in pure water, the pH is halfway between these two pKa values . Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

Purine is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms . These are identified as 1-H, 3-H, 7-H, and 9-H .Applications De Recherche Scientifique

Antiviral and Antihypertensive Activity

- Research on 7,8-polymethylenepurine derivatives, which are related to imidazo purine compounds, has indicated potential antiviral and antihypertensive activities. These studies have explored the synthesis and biological evaluation of various derivatives, highlighting their potential therapeutic applications (Nilov et al., 1995).

Antidepressant and Anxiolytic Properties

- Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, finding potential antidepressant and anxiolytic properties. These findings suggest that such compounds could be valuable in developing new treatments for affective disorders (Zagórska et al., 2016), (Zagórska et al., 2015).

Molecular Studies and Receptor Affinity

- Molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have shown a range of receptor activities, including serotoninergic and dopaminergic receptors. These studies offer insights into the structural features that influence receptor affinity and selectivity, potentially guiding the design of new therapeutic agents (Zagórska et al., 2015).

Antimycobacterial Activity

- Research into imidazole derivatives designed to mimic the structure of potent antimycobacterial purines suggests that related compounds, including imidazo[2,1-f]purines, could have applications in treating mycobacterial infections. This highlights the potential for such compounds to contribute to the development of new antimycobacterial agents (Miranda & Gundersen, 2009).

Mécanisme D'action

Orientations Futures

Purines and their derivatives, most notably adenosine and ATP, are the key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also support, as chemical messengers, purinergic transmission throughout tissues and species . Therefore, understanding the molecular mechanisms of purinergic signaling provides new and exciting insights into the treatment of human diseases .

Propriétés

IUPAC Name |

6-(3-ethoxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-5-31-15-9-13-26-16(2)17(3)28-19-20(24-22(26)28)25(4)23(30)27(21(19)29)14-12-18-10-7-6-8-11-18/h6-8,10-11H,5,9,12-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDGTEBLXKNCFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)